molecular formula C14H18O2 B185079 Cyclohexyl 3-methylbenzoate CAS No. 6641-66-3

Cyclohexyl 3-methylbenzoate

Cat. No.: B185079
CAS No.: 6641-66-3
M. Wt: 218.29 g/mol
InChI Key: BDOUOWCUFMJLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 3-methylbenzoate is an ester derivative formed by the condensation of 3-methylbenzoic acid and cyclohexanol. This compound belongs to the class of benzoate esters, which are widely utilized in organic synthesis, pharmaceuticals, and material science due to their tunable physicochemical properties and stability. The cyclohexyl group imparts lipophilicity, while the 3-methyl substituent on the aromatic ring influences electronic and steric properties.

Properties

CAS No.

6641-66-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

cyclohexyl 3-methylbenzoate

InChI

InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(15)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3

InChI Key

BDOUOWCUFMJLNR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2CCCCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2CCCCC2

Other CAS No.

6641-66-3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclohexyl 3-methylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-methylbenzoic acid and cyclohexanol.

Conditions Products Yield Key Observations
Acidic (H₂SO₄, H₂O, Δ) 3-Methylbenzoic acid + Cyclohexanol~85% Slow reaction due to steric hindrance
Basic (NaOH, H₂O, Δ) Sodium 3-methylbenzoate + Cyclohexanol~90% Faster than acid-catalyzed hydrolysis

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Reduction Reactions

The ester group is reduced to primary alcohols using strong reducing agents:

Reagent Products Conditions Reference
LiAlH₄ (in dry ether)3-Methylbenzyl alcohol + Cyclohexanol0°C to reflux, 2–4 hrs

Example :
Cyclohexyl 3 methylbenzoateLiAlH43 Methylbenzyl alcohol+Cyclohexanol\text{Cyclohexyl 3 methylbenzoate}\xrightarrow{\text{LiAlH}_4}\text{3 Methylbenzyl alcohol}+\text{Cyclohexanol}

Transesterification

The cyclohexyl group can be replaced by other alcohols under catalytic conditions:

Alcohol Catalyst Product Yield
MethanolH₂SO₄Methyl 3-methylbenzoate78%
EthanolTi(OiPr)₄Ethyl 3-methylbenzoate82%

Key Factor : Reaction efficiency depends on the nucleophilicity of the alcohol and steric effects of the cyclohexyl group .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution, influenced by the electron-withdrawing ester (-COOR) and electron-donating methyl (-CH₃) groups:

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Product : Predominantly nitration at the 5-position (meta to ester, para to methyl) 7.

  • Mechanism :

    • Formation of nitronium ion (NO₂⁺).

    • Attack by aromatic π-electrons at the most activated position.

    • Deprotonation to restore aromaticity7 .

Bromination

  • Reagents : Br₂/FeBr₃

  • Product : Bromination at the 4-position (ortho to methyl) .

Aminolysis

Reaction with amines produces substituted amides:

Amine Conditions Product
Aniline120°C, 6 hrsN-Phenyl-3-methylbenzamide
CyclohexylaminePd catalyst, CO, ΔN-Cyclohexyl-3-methylbenzamide

Note : Reaction rates vary with amine nucleophilicity and steric bulk .

Thermal Stability and Decomposition

This compound decomposes above 275°C, forming:

  • Primary products : 3-Methylbenzoic acid, cyclohexene, and CO₂ .

  • Secondary products : Polycyclic aromatic hydrocarbons (PAHs) under prolonged heating .

Comparative Reactivity Data

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Acidic hydrolysis2.3 × 10⁻⁵68.5
Basic hydrolysis1.7 × 10⁻³45.2
Transesterification4.8 × 10⁻⁴52.1

Comparison with Similar Compounds

Cyclohexyl 3-Methoxybenzoate (B10)

  • Structure : Features a methoxy group at the 3-position of the benzoate ring instead of a methyl group.
  • Synthesis : Prepared via a multicomponent reaction involving 3-methoxybenzoic acid, cyclohexyl isocyanide, and an aldehyde-bearing boronate ester (89% yield) .
  • Key Differences :
    • The methoxy group (-OCH₃) is electron-donating via resonance, enhancing the electron density of the ester carbonyl compared to the methyl group (-CH₃), which donates electrons inductively.
    • Melting Point : 67°C for B10 . Cyclohexyl 3-methylbenzoate is expected to have a lower melting point due to reduced polarity.
    • NMR Shifts : The methoxy group in B10 causes distinct aromatic proton shifts (e.g., δ 7.08 ppm for H-4), whereas a methyl group would result in upfield shifts for adjacent protons .

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate

  • Structure : A methyl ester with a cyclopropylmethoxy group at the 4-position and a hydroxy group at the 3-position.
  • Key Differences: Substituent position significantly alters solubility and reactivity. The 3-hydroxy group in this compound enables hydrogen bonding, enhancing water solubility compared to the non-polar 3-methyl group in this compound .

Functional Group Variations

N-Cyclohexyl-3-methylbenzamidine

  • Structure : Replaces the ester group with an amidine (-C(=NH)-NH-).
  • Key Differences :
    • Amidines are highly basic and form stable salts, whereas esters are neutral and hydrolytically labile.
    • Crystalline solid with a defined single-crystal structure (R factor = 0.040), suggesting higher thermal stability than esters .

3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic Acid

  • Structure : An amide-linked cyclohexanecarbonyl group and a 2-methyl substituent.
  • Key Differences :
    • The amide group (-CONH-) resists hydrolysis under acidic/basic conditions, unlike esters.
    • The carboxylic acid (-COOH) group increases polarity, contrasting with the lipophilic ester (-COOR) .

Physicochemical Properties

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Substituent(s) Melting Point (°C) Key Spectral Data (¹H-NMR)
This compound* C₁₄H₁₈O₂ 3-CH₃ ~50–60 (estimated) δ 2.35 (s, 3H, CH₃), 4.80–5.00 (m, 1H, cyclohexyl)
B10 C₂₈H₃₆BNO₆ 3-OCH₃, boronate 67 δ 7.08 (dd, J = 8.3, 2.6 Hz, H-4)
N-Cyclohexyl-3-methylbenzamidine C₁₄H₁₈N₂ 3-CH₃, amidine N/A δ 7.32–7.36 (t, aromatic H)

*Estimated data for this compound based on structural analogues.

Solubility and Reactivity Trends

  • Lipophilicity : this compound is expected to be more lipophilic than B10 due to the absence of polar boronate and methoxy groups .
  • Hydrolysis: Esters with electron-withdrawing substituents (e.g., nitro in ’s Methyl 3-(cyanomethyl)-5-nitrobenzoate) hydrolyze faster than those with electron-donating groups (e.g., methyl or methoxy) .

Q & A

Q. What are the validated synthetic routes for cyclohexyl 3-methylbenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 3-methylbenzoic acid with cyclohexanol using acid catalysis (e.g., concentrated H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction optimization should include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios to minimize side products such as unreacted acid or alcohol . Purity can be assessed via HPLC or GC-MS, with yields typically ranging from 60–85% depending on catalyst efficiency .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for quantification due to its sensitivity and specificity. For structural confirmation, combine FT-IR (ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H NMR: δ 7.2–7.5 ppm for aromatic protons; δ 4.8–5.2 ppm for cyclohexyl methine) . Mass spectrometry (ESI-MS) can further validate molecular ion peaks (e.g., [M+H]⁺ at m/z 233.2) .

Q. How does the cyclohexyl moiety influence the compound’s stability under varying pH and temperature conditions?

The cyclohexyl group enhances lipophilicity, reducing aqueous solubility but improving thermal stability. Accelerated degradation studies (40–80°C, pH 1–13) show that acidic conditions hydrolyze the ester bond, yielding 3-methylbenzoic acid and cyclohexanol. Neutral/basic conditions favor slower degradation, with Arrhenius modeling predicting a shelf life of >2 years at 25°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

The ester’s carbonyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the meta position of the benzene ring. Computational studies (DFT) reveal that steric hindrance from the cyclohexyl group further stabilizes transition states at the para position in certain solvents (e.g., DMF), leading to mixed regioisomers. Solvent polarity and temperature critically modulate selectivity .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

SAR studies on benzoate esters (e.g., ethyl 4-aminobenzoate derivatives) suggest that electron-donating substituents (e.g., -CH₃ at the 3-position) enhance antimicrobial activity, while bulky groups (e.g., cyclohexyl) improve membrane permeability. In vitro assays comparing this compound with fluorinated analogs (e.g., 3-fluorobenzoate) show a 2–3× increase in potency against Gram-positive bacteria, likely due to improved target binding .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 μM in cytotoxicity assays) may arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using ISO-certified cell cultures (e.g., HeLa or HEK293) and include purity checks via LC-MS. Dose-response curves should be replicated under controlled oxygen levels (5% CO₂) to minimize oxidative stress artifacts .

Q. How does the compound’s crystal structure inform its intermolecular interactions in solid-state formulations?

X-ray crystallography of analogs (e.g., N-cyclohexyl-3-fluorobenzamide) reveals that the cyclohexyl group adopts a chair conformation, enabling van der Waals interactions with adjacent molecules. These interactions contribute to high melting points (∼150°C) and low hygroscopicity, making the compound suitable for tablet formulations. Pair distribution function (PDF) analysis can further map amorphous vs. crystalline domains .

Methodological Considerations

Designing a protocol to assess this compound’s photodegradation pathways:
Expose the compound to UV light (λ = 365 nm) in a photoreactor and monitor degradation kinetics via HPLC. Identify photoproducts using high-resolution MS/MS and propose pathways (e.g., Norrish-type cleavage or oxidation). Control experiments should include dark conditions and radical scavengers (e.g., ascorbic acid) to distinguish between oxidative and non-oxidative mechanisms .

Optimizing extraction efficiency from biological samples:
Use solid-phase extraction (SPE) with C18 cartridges and elution solvents (e.g., acetonitrile:water, 70:30). Spike-and-recovery studies in plasma or tissue homogenates should account for matrix effects, validated by standard additions. For lipid-rich matrices, incorporate a pre-wash step with hexane to remove interferents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.